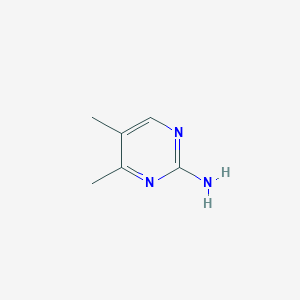

4,5-Dimethylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELZPOFKHRZRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282669 | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-74-4 | |

| Record name | 1193-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Aminopyrimidine Core in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylpyrimidin-2-amine

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases in DNA and RNA.[1] Beyond its biological significance, the pyrimidine ring is a "privileged scaffold" in medicinal chemistry, prized for its synthetic versatility and its ability to engage in specific hydrogen bonding interactions with biological targets.[2][3] Among its derivatives, aminopyrimidines are of particular interest to researchers in drug development.

This guide focuses on This compound , a specific isomer that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique substitution pattern—an amino group at the 2-position flanked by two methyl groups on the pyrimidine ring—imparts distinct electronic and steric properties that influence its reactivity and potential applications. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and handling, tailored for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

Precise identification is critical for any chemical entity. This compound is distinguished by the following identifiers and properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4,5-dimethyl-2-pyrimidinamine, (4,5-dimethylpyrimidin-2-yl)amine | [4] |

| CAS Number | 1193-74-4 | [4][5] |

| Molecular Formula | C₆H₉N₃ | [4][5] |

| Molecular Weight | 123.16 g/mol | [4][5] |

| Canonical SMILES | CC1=C(C=NC(=N1)N)C | - |

| InChI Key | IELZPOFKHRZRGS-UHFFFAOYSA-N | [4] |

Physicochemical Data

The physical properties of a compound are foundational to its application in experimental settings, dictating choices for solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Appearance | Solid (typical) | - |

| Boiling Point | 301.9°C at 760 mmHg | [4][5] |

| Density | 1.112 g/cm³ | [4] |

| Flash Point | 161.7°C | [4] |

| Refractive Index | 1.569 | [4] |

| XLogP3 | 0.6 | [4] |

| Polar Surface Area (PSA) | 51.8 Ų | [4] |

Synthesis and Mechanistic Considerations

The most common and efficient method for synthesizing substituted 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. For this compound, the logical precursor is 3-methyl-2,4-pentanedione.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Expert Insight: Causality in Synthesis

The reaction proceeds via a well-established mechanism. Guanidine, with its two nucleophilic nitrogen atoms, attacks the electrophilic carbonyl carbons of the diketone. The use of a base (such as sodium carbonate or sodium hydroxide) is crucial to deprotonate the guanidine salt, liberating the free guanidine base required for the nucleophilic attack. The reaction is typically heated to promote the intramolecular condensation and subsequent dehydration, which leads to the formation of the stable aromatic pyrimidine ring. The choice of an aqueous alkaline medium is often favored for its economic and environmental advantages over anhydrous organic solvents.[6]

Protocol: Synthesis of this compound

This protocol is based on established methodologies for analogous 2-aminopyrimidines.[6]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine guanidine hydrochloride (1.0 eq) and 3-methyl-2,4-pentanedione (1.05 eq).

-

Solvent and Base Addition: Add water and sodium carbonate (2.5 eq) to the flask. The sodium carbonate serves as the base to neutralize the guanidine salt and drive the reaction.

-

Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, the product may precipitate from the aqueous solution. If not, the solution can be extracted with an organic solvent such as ethyl acetate.

-

Isolation and Purification: Collect the crude product by filtration if it precipitates, or concentrate the organic extracts under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS), comparing them against known values.

Structural and Spectroscopic Characterization

The precise arrangement of atoms and their electronic environment is confirmed through various spectroscopic techniques.

Diagram: Molecular Structure and Numbering

Caption: Structure and standard numbering of this compound.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the C6 proton. - Two distinct singlets for the two methyl groups (C4-CH₃ and C5-CH₃). - A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O. |

| ¹³C NMR | - Signals for the four distinct pyrimidine ring carbons (C2, C4, C5, C6). The C2, C4, and C6 carbons will be significantly downfield due to their attachment to nitrogen. - Two distinct signals for the two methyl carbons. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations (for the amino group) in the range of 3300-3500 cm⁻¹. - C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. - C=N and C=C ring stretching vibrations in the 1500-1650 cm⁻¹ region. - N-H bending vibration around 1600 cm⁻¹. |

| Mass Spec (EI) | - A prominent molecular ion (M⁺) peak at m/z = 123.[8][9] - Fragmentation patterns involving the loss of methyl radicals or other small neutral molecules. |

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. The aminopyrimidine core is a key pharmacophore in a multitude of clinically relevant drugs, particularly kinase inhibitors used in oncology.[1][12]

Diagram: Role as a Chemical Scaffold

Caption: Strategic value of this compound as a scaffold.

Field-Proven Insights

-

Hydrogen Bonding: The 2-amino group and the ring nitrogens act as excellent hydrogen bond donors and acceptors. This "hinge-binding" motif is critical for the high-affinity interaction of many kinase inhibitors with the ATP-binding site of their target enzymes.[12]

-

Vectorial Diversity: The molecule presents multiple vectors for chemical modification. The exocyclic amino group can be readily functionalized, while the C6 position of the pyrimidine ring can be activated for substitution, allowing for the systematic exploration of chemical space during lead optimization.

-

Scaffold Rigidity: The aromatic pyrimidine core provides a rigid and planar anchor for appended functional groups, reducing the entropic penalty upon binding to a biological target and often leading to improved potency.

While this compound itself is not a therapeutic agent, it is a key starting material for creating more complex molecules with potential anti-cancer, anti-inflammatory, and anti-infective properties.[1][13]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety glasses.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5][16][17]

-

Toxicity: While specific toxicity data for this isomer is limited, related aminopyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with appropriate care.[14][17]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 2. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]

- 3. 2-Ethyl-N,5-dimethylpyrimidin-4-amine | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound [myskinrecipes.com]

- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 7. ijera.com [ijera.com]

- 8. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]

- 10. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 1193-74-4|this compound|BLD Pharm [bldpharm.com]

- 17. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Core Heterocycle

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold stands out as a "privileged structure". Its prevalence in nature, most notably as a core component of nucleobases, has made it a focal point for the development of therapeutic agents targeting a vast array of biological pathways.[1][2] Within this important class of heterocycles, 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4) emerges as a valuable and versatile building block.[3][4] Its specific substitution pattern—an amino group at the 2-position flanked by methyl groups at the 4- and 5-positions—offers a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of advanced chemical entities, grounded in the practical insights of a senior application scientist.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is the bedrock of its effective application in research. These properties dictate solubility, reactivity, and the means of characterization.

Physicochemical Properties

The fundamental physicochemical data for this compound provide a quantitative basis for its handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 1193-74-4 | [5] |

| Molecular Formula | C₆H₉N₃ | [5] |

| Molecular Weight | 123.16 g/mol | [5] |

| Boiling Point | 301.9°C at 760 mmHg | [4][5] |

| Density | 1.112 g/cm³ | [5] |

| Refractive Index | 1.569 | [5] |

| Flash Point | 161.7°C | [5] |

| Polar Surface Area (PSA) | 51.8 Ų | [5] |

| XLogP3 | 0.6 | [5] |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Signature: A Guide to Verification

While specific spectral data for the 4,5-isomer is not always readily published, its structure allows for predictable signatures based on well-established principles and data from closely related analogs like 2-amino-4,6-dimethylpyrimidine.[6][7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: two singlets for the non-equivalent methyl groups (C4-CH₃ and C5-CH₃), a singlet for the lone aromatic proton on the pyrimidine ring (H-6), and a broad singlet for the amine (-NH₂) protons, which may shift depending on the solvent and concentration.[10][11]

-

¹³C NMR: The carbon spectrum should reveal six distinct signals: two corresponding to the methyl carbons, four for the pyrimidine ring carbons, with the C2 carbon (attached to the amino group) and the C4/C6 carbons showing characteristic downfield shifts.[9]

-

FT-IR Spectroscopy: The infrared spectrum serves as a crucial tool for functional group identification. Key vibrational bands would include N-H stretching for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic groups (around 2900-3100 cm⁻¹), and characteristic C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).[6][7]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would prominently feature the molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (123.16).[12][13]

Synthesis Strategy: Building the Pyrimidine Core

The synthesis of aminopyrimidines is a cornerstone of heterocyclic chemistry. A widely adopted and robust method involves the condensation of a β-dicarbonyl compound with a guanidine salt. While the specific starting material for the 4,5-dimethyl isomer would be 3-methyl-2,4-pentanedione, a well-documented and illustrative protocol for the closely related 2-amino-4,6-dimethylpyrimidine uses acetylacetone, demonstrating the core principles of the reaction.[14]

Representative Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from established methods and illustrates a common, scalable approach to this class of compounds.[14]

Objective: To synthesize 2-amino-4,6-dimethylpyrimidine via the condensation of guanidine nitrate and acetylacetone in an aqueous alkaline medium.

Materials:

-

Guanidine nitrate

-

Acetylacetone

-

Sodium carbonate (or Sodium hydroxide)

-

Water

-

2.5% Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add 135.5 parts by weight of guanidine nitrate, 33.5 parts of sodium carbonate, and 250 parts of water.

-

Addition of Reagent: To the resulting slurry, add 100 parts by weight of acetylacetone.

-

Heating: Heat the slurry to 95-100°C with vigorous stirring. Maintain this temperature for approximately 2 hours. The causality here is that thermal energy is required to overcome the activation energy of the condensation and cyclization steps. The aqueous alkaline medium facilitates the reaction without the need for expensive and difficult-to-recover anhydrous solvents.[14]

-

Crystallization and Cooling: During the heating period, the product will begin to crystallize from the solution. After the 2-hour reaction time, cool the slurry to room temperature.

-

Isolation: Dilute the cooled slurry with water and then further cool to 10°C. Hold at this temperature for 1 hour to ensure complete precipitation. Filter the resulting crystals using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a cold 2.5% brine solution to remove any remaining inorganic salts and unreacted starting materials. Suck the cake dry on the filter.

Self-Validation: The success of the synthesis is validated by obtaining a crystalline solid. Further confirmation must be performed using the spectroscopic methods outlined in Section 1.2 (NMR, IR, MS) and by melting point analysis.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold for creating novel molecules with potential biological activity. The 2-amino group provides a key reactive handle for derivatization, enabling chemists to explore structure-activity relationships (SAR). The pyrimidine core itself is known to interact with a wide range of biological targets.[1][2]

A Privileged Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes often dysregulated in diseases like cancer. The aminopyrimidine core is a well-established hinge-binding motif found in numerous kinase inhibitors.[15]

-

PLK4 Inhibition: Researchers have designed and synthesized novel pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in cancer therapy.[15] The aminopyrimidine core forms key hydrogen bond interactions within the ATP-binding pocket of the kinase.[15]

-

CDK2 Inhibition: By employing a bioisosteric replacement strategy, scientists have developed N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which show sub-micromolar antiproliferative activity against cancer cell lines.[16]

Intermediate for Advanced Synthesis

The aminopyrimidine structure serves as a precursor for more complex molecules, often through reactions that modify the pyrimidine ring itself.

-

Suzuki Cross-Coupling: Chloro-substituted pyrimidines, which can be synthesized from aminopyrimidine precursors, are excellent substrates for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups, dramatically expanding the chemical space available for drug discovery.[17][18]

-

Anti-inflammatory Agents: Derivatives of 2-aminopyrimidines have been synthesized and screened for their ability to inhibit immune-activated nitric oxide (NO) production.[19] Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines were found to be effective inhibitors, highlighting a potential pathway for developing new anti-inflammatory drugs.[19]

Illustrative Protocol: Suzuki Cross-Coupling

This generalized protocol demonstrates how a researcher might use a pyrimidine intermediate to synthesize more complex derivatives, a common workflow in medicinal chemistry.

Objective: To couple an arylboronic acid with a chloro-substituted pyrimidine derivative using a palladium catalyst.

Materials:

-

Chloro-substituted pyrimidine (e.g., 2-amino-4-chloro-6-methylpyrimidine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., n-propanol or Dioxane/Water mixture)

Procedure:

-

Inert Atmosphere: To a reaction vessel, add the chloro-pyrimidine, arylboronic acid (1.1 to 1.5 equivalents), and base (2-3 equivalents). The vessel must be purged with an inert gas (Argon or Nitrogen) as palladium catalysts are sensitive to oxygen.

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Heating: Heat the reaction mixture to reflux (temperature depends on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The causality for heating is to promote the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Self-Validation: Purity and identity of the final coupled product must be rigorously confirmed by NMR and Mass Spectrometry to ensure the desired transformation has occurred and to characterize the new compound.

Conclusion

This compound, CAS No. 1193-74-4, is more than just a chemical entry in a catalog; it is a strategic starting point for innovation. Its accessible synthesis, well-defined physicochemical properties, and the proven versatility of the aminopyrimidine scaffold make it an indispensable tool for researchers. From developing next-generation kinase inhibitors to synthesizing novel anti-inflammatory agents, this core heterocycle provides a robust and reliable foundation for tackling complex challenges in drug discovery and materials science. Its continued application is a testament to the enduring power of heterocyclic chemistry in advancing science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1193-74-4 | this compound - Moldb [moldb.com]

- 4. This compound [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. ijera.com [ijera.com]

- 7. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) IR Spectrum [chemicalbook.com]

- 8. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]

- 9. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]

- 14. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dimethylpyrimidin-2-amine: Properties, Synthesis, and Applications

Introduction: A Core Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrimidine nucleus is of paramount importance, serving as a fundamental component of life's building blocks (DNA and RNA) and as a privileged scaffold in numerous therapeutic agents.[1][2] This guide focuses on a specific, yet significant, derivative: 4,5-Dimethylpyrimidin-2-amine (CAS No. 1193-74-4).[3]

This document provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer insights into its physicochemical characteristics, reactivity, synthesis, and analytical characterization. The content herein is curated for researchers, chemists, and drug development professionals who utilize such building blocks to architect next-generation molecules.

Molecular Identity and Physicochemical Profile

Understanding the fundamental physical and chemical properties of a molecule is the non-negotiable first step in its application. These parameters govern its solubility, stability, reactivity, and potential for interaction with biological systems.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name : this compound

-

CAS Number : 1193-74-4[3]

-

Molecular Formula : C₆H₉N₃[3]

-

Canonical SMILES : CC1=C(C=NC(=N1)N)C

-

InChIKey : IELZPOFKHRZRGS-UHFFFAOYSA-N[3]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are critical for experimental design, dictating choices for solvents, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 123.16 g/mol | [3][4][5] |

| Exact Mass | 123.079647 u | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Boiling Point | 301.9°C at 760 mmHg | [3][4] |

| Density | 1.112 g/cm³ | [3] |

| Flash Point | 161.7°C | [3] |

| Refractive Index | 1.569 | [3] |

| Vapor Pressure | 0.00102 mmHg at 25°C | [3] |

| XLogP3 | 0.6 | [3] |

| Polar Surface Area (PSA) | 51.8 Ų | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the electron-donating 2-amino group.

Basicity

Reactivity of the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and represents the main hub of reactivity. It can readily participate in a variety of classical amine reactions:

-

N-Alkylation and N-Arylation : The amino group can be functionalized through reactions with alkyl halides or through more sophisticated cross-coupling reactions like the Buchwald-Hartwig amination.[7] This allows for the introduction of diverse substituents, a common strategy in drug discovery to modulate potency and pharmacokinetic properties.

-

Acylation/Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides will form the corresponding amides and sulfonamides. This is a key transformation for creating hydrogen bond donors and acceptors to interact with biological targets.

-

Diazotization : While possible, diazotization of the 2-amino group followed by Sandmeyer-type reactions can be complex in heterocyclic systems but offers a route to replace the amino group with other functionalities.

The diagram below illustrates a common and powerful reaction involving the 2-amino group: palladium-catalyzed N-arylation.

Caption: Buchwald-Hartwig amination of this compound.

Synthesis and Characterization

The robust and scalable synthesis of building blocks is a cornerstone of chemical research and development.

General Synthesis Route

The most common and direct route to 2-aminopyrimidines is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with guanidine. For this compound, the required precursor is 3-methyl-2,4-pentanedione.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative methodology based on established chemical principles. It must be adapted and optimized under controlled laboratory conditions.

-

Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.1 eq) and sodium ethoxide (2.2 eq) in absolute ethanol. Stir the mixture for 30 minutes at room temperature to form free guanidine.

-

Addition : Add 3-methyl-2,4-pentanedione (1.0 eq) dropwise to the reaction mixture.

-

Reaction : Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Reduce the solvent volume under reduced pressure.

-

Isolation : Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel to yield pure this compound.[8]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Two singlets for the two non-equivalent methyl groups (C4-CH₃ and C5-CH₃).

-

A broad singlet for the amino (-NH₂) protons, which is exchangeable with D₂O.[9]

-

A singlet for the lone proton on the pyrimidine ring (C6-H).

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show six distinct signals, corresponding to the four unique carbons of the pyrimidine ring and the two methyl carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present.[10]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 123.16.

Applications in Research and Drug Development

The 2-aminopyrimidine scaffold is a well-established "drug-like" motif.[7] Its ability to form multiple hydrogen bonds makes it an excellent fragment for binding to enzyme active sites, particularly kinases.

This compound serves as a key intermediate for creating libraries of compounds for high-throughput screening. The substitution pattern (4,5-dimethyl) provides a specific steric and electronic profile compared to other isomers, which can be exploited to achieve selectivity for a given biological target. Its derivatives have been explored as potential anticancer agents, such as CDK2 inhibitors, and for activity against various other diseases.[1][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 1193-74-4) was not found in the search results, related aminopyrimidine compounds are known to cause skin, eye, and respiratory irritation.[12] Therefore, standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.no [fishersci.no]

- 7. mdpi.com [mdpi.com]

- 8. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mdpi.com [mdpi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4,5-Dimethylpyrimidin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dimethylpyrimidin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offering a predictive framework in the absence of extensive empirical data. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound belongs to the aminopyrimidine class of compounds, which are integral scaffolds in numerous pharmaceuticals. The pyrimidine ring is a key constituent of nucleobases, and its derivatives are known to exhibit a wide range of biological activities. Understanding the solubility of this specific isomer is paramount for its effective application in research and development.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 123.16 g/mol | --INVALID-LINK--[1] |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Predicted XLogP3 | 0.6 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 (the amino group) | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and the amino nitrogen) | --INVALID-LINK--[2] |

| Predicted pKa | ~7.24 (for the protonated amine) | --INVALID-LINK--[3] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is rooted in the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

The Pyrimidine Ring: A polar heterocyclic aromatic system.

-

The Amino Group (-NH₂): A primary amine capable of acting as both a hydrogen bond donor and acceptor.

-

The Methyl Groups (-CH₃): Two nonpolar substituents on the pyrimidine ring.

The interplay of these features dictates the compound's overall polarity and its ability to interact with different solvents.

The Role of Hydrogen Bonding

The primary amino group is the most significant contributor to the solubility of this compound in protic solvents. This group can form hydrogen bonds with solvents that have hydrogen bond donor or acceptor sites, such as alcohols and water. The nitrogen atoms within the pyrimidine ring also act as hydrogen bond acceptors, further enhancing interactions with protic solvents.

Caption: Hydrogen bonding between this compound and a protic solvent.

Expected Solubility Profile in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol)

This compound is expected to exhibit good solubility in polar protic solvents. The ability of the amino group and the ring nitrogens to form hydrogen bonds with the hydroxyl group of alcohols will be the primary driving force for dissolution. Studies on other aminopyrimidines confirm that solubility in alcohols is generally favorable and increases with temperature. For instance, 2-aminopyrimidine shows good solubility in methanol and ethanol.[4][5] The presence of the two methyl groups in this compound, being nonpolar, might slightly decrease the solubility compared to the unsubstituted 2-aminopyrimidine.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF, DMSO)

In polar aprotic solvents, dipole-dipole interactions will be the dominant factor. This compound has a significant dipole moment due to the electronegative nitrogen atoms and the polar amino group. Therefore, it is expected to be soluble in solvents like acetone, ethyl acetate, and acetonitrile. For highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), the solubility is anticipated to be even higher. This is a common trend observed for many pyrimidine derivatives.[6][7]

Nonpolar Solvents (e.g., Toluene, Hexane)

The solubility of this compound in nonpolar solvents is predicted to be low. The polar nature of the molecule, particularly the amino group, will not have favorable interactions with nonpolar solvents, which primarily interact through weaker van der Waals forces. The two methyl groups will contribute to some lipophilicity, but this is unlikely to overcome the polarity of the pyrimidine ring and the amino group. This is consistent with the general observation that 2-aminopyrimidine has poor solubility in non-polar solvents.[4]

Influence of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to break the crystal lattice of the solid. Increasing the temperature provides this energy, leading to higher solubility. This trend has been experimentally confirmed for various pyrimidine derivatives in different organic solvents.[6]

Influence of pH

As an amine, the solubility of this compound is expected to be highly pH-dependent in aqueous or mixed aqueous-organic systems. In acidic conditions, the amino group will be protonated to form the corresponding ammonium salt. This salt will be significantly more polar and, therefore, more soluble in polar solvents, especially water. The predicted pKa of the conjugate acid is around 7.24, indicating that the compound will be predominantly in its protonated, more soluble form at a pH below this value.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Generation of a Calibration Curve:

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Plot the instrument response (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²), which should be close to 1 for a good fit.

-

-

Equilibration of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium solubility is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the standard solutions.

-

-

Calculation of Solubility:

-

Using the instrument response of the diluted sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, a strong predictive understanding can be formulated based on its physicochemical properties and data from analogous compounds. It is expected to be most soluble in polar protic and aprotic solvents, with solubility increasing with temperature. Its solubility will also be significantly enhanced in acidic conditions due to salt formation. For researchers and drug development professionals, the provided experimental protocol offers a robust method for obtaining the precise solubility data necessary for advancing their work.

References

- 1. echemi.com [echemi.com]

- 2. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-AMINO-2,6-DIMETHYLPYRIMIDINE CAS#: 461-98-3 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of 4,5-Dimethylpyrimidin-2-amine

Foreword: The Strategic Value of the 2-Aminopyrimidine Scaffold

In the landscape of modern drug discovery and materials science, the 2-aminopyrimidine core stands as a "privileged scaffold." Its prevalence in FDA-approved therapeutics, particularly as a cornerstone for kinase inhibitors like Imatinib and Palbociclib, is a testament to its versatile binding capabilities and synthetic tractability[1][2][3]. The subject of this guide, 4,5-Dimethylpyrimidin-2-amine, serves as an exemplary model for understanding the nuanced reactivity of this entire class of heterocycles. The methyl groups at the 4 and 5 positions provide specific electronic and steric properties that modulate the core reactivity, making it a valuable building block for generating focused compound libraries. This document is designed for researchers, scientists, and drug development professionals, moving beyond simple reaction schemes to explore the underlying chemical principles that govern its transformations. We will dissect the molecule's reactivity on a site-by-site basis, providing not just protocols, but the strategic rationale behind them.

Molecular Architecture and Physicochemical Landscape

A thorough understanding of a molecule's reactivity begins with its fundamental properties. The interplay between the electron-donating exocyclic amino group and the intrinsically electron-deficient (π-deficient) pyrimidine ring governs the molecule's behavior.

Key Physicochemical and Spectroscopic Data

The properties below are crucial for designing reaction conditions, purification strategies, and analytical characterization.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₆H₉N₃ | [4] |

| Molecular Weight | 123.16 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | Inferred from similar compounds[5] |

| Boiling Point | 301.9°C at 760 mmHg | [4] |

| pKa (Conjugate Acid) | ~4.8 | The pKa of the conjugate acid of 2-aminopyrimidine is a key parameter. The methyl groups are weakly electron-donating, which may slightly increase the basicity compared to the unsubstituted parent. The value of 4.8 is a well-established approximation for this class[6]. |

| ¹H NMR (DMSO-d₆) | δ ~6.3 (s, 2H, NH₂), ~7.8 (s, 1H, H-6), ~2.1 (s, 3H, CH₃), ~1.9 (s, 3H, CH₃) | Inferred from spectra of structurally similar compounds like 2-amino-4,6-dimethylpyrimidine[7]. The chemical shifts are estimates and will vary with solvent and instrument. |

| ¹³C NMR (DMSO-d₆) | δ ~162 (C2), ~159 (C4), ~157 (C6), ~115 (C5), ~20 (CH₃), ~12 (CH₃) | Estimated based on known substituent effects on the pyrimidine ring. |

A Map of Chemical Reactivity

The reactivity of this compound is not monolithic; it is defined by several distinct functional zones within the molecule. The following diagram illustrates the primary sites of chemical attack and transformation.

Caption: A map of the primary reactive zones on the this compound scaffold.

Synthesis of the Core Scaffold

The most common and industrially scalable synthesis of 2-aminopyrimidines involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. For this compound, the key precursor is 3-methyl-2,4-pentanedione.

Protocol: Synthesis via Guanidine Condensation

This protocol is adapted from established methods for similar structures[8].

Objective: To synthesize this compound from 3-methyl-2,4-pentanedione and guanidine nitrate.

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guanidine nitrate (1.0 eq) and sodium carbonate (1.1 eq) to water.

-

Addition of Dicarbonyl: To the aqueous slurry, add 3-methyl-2,4-pentanedione (1.0 eq).

-

Reaction: Heat the mixture to reflux (95-100°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The reaction is base-catalyzed. The sodium carbonate deprotonates the guanidine, allowing it to act as a potent binucleophile, attacking the two carbonyl carbons of the diketone. The aqueous medium is a green and cost-effective choice over traditional anhydrous solvents[8].

-

-

Workup and Isolation: Cool the reaction slurry to room temperature, then further cool in an ice bath (0-10°C) for 1 hour to maximize precipitation.

-

Purification: Filter the resulting solid, wash with cold water or a cold 2.5% brine solution, and dry under vacuum to yield the product. Further purification can be achieved by recrystallization if necessary.

A Site-by-Site Reactivity Deep Dive

The Exocyclic 2-Amino Group: The Nucleophilic Hub

The exocyclic amino group is the most nucleophilic center of the molecule. Its lone pair of electrons is readily available for reaction with a wide range of electrophiles.

-

Reactions with Aldehydes and Ketones: The amino group can react with carbonyl compounds. For example, with nitrobenzaldehydes, stable hemiaminals can be isolated, a testament to the stability conferred by the pyrimidine ring[9].

-

Acylation and Sulfonylation: It readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.

-

N-Arylation and N-Alkylation: This is arguably the most critical transformation for drug discovery. While direct alkylation can occur, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are more versatile for creating C(aryl)-N bonds.

-

Directing Group in C-H Activation: Once N-arylated, the entire N-aryl-2-aminopyrimidine system becomes an excellent substrate for transition-metal-catalyzed C-H activation. The pyrimidine ring nitrogen (N1) and the amino nitrogen can form a stable five-membered chelate with metals like Palladium, Rhodium, or Ruthenium, directing functionalization to the ortho-position of the N-aryl group[10].

The Ring Nitrogens: Centers of Basicity

The two endocyclic nitrogen atoms are Lewis bases. The pKa of the conjugate acid (~4.8) indicates that the ring will be protonated under moderately acidic conditions[6]. This protonation deactivates the ring towards electrophilic attack but can be a crucial step in certain catalytic cycles or for solubilizing the molecule in aqueous media.

The Ring Carbons: An Electron-Deficient Arena

The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This has two major consequences:

-

Resistance to Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-Crafts acylation are extremely difficult and often require harsh conditions and highly activated rings (e.g., multiple hydroxyl or amino groups)[11]. The C-5 position is the most likely site for EAS if it occurs, but for this specific molecule, other reaction pathways are far more favorable.

-

Susceptibility to Nucleophilic Aromatic Substitution (SNAr): While this compound itself lacks a suitable leaving group, introducing one (e.g., a halogen at C4 or C6) makes the ring highly susceptible to displacement by nucleophiles[2][12]. This is a cornerstone strategy for functionalizing the pyrimidine core.

The Methyl Groups: Latent Nucleophilicity

The methyl groups at C4 and C5 are generally not reactive. However, the C4-methyl is an "active" methyl group. Its protons are weakly acidic because a resulting carbanion can be stabilized by delocalization of the negative charge onto the ring nitrogens, similar to an enolate[6]. Under acidic or basic catalysis, this methyl group can be deprotonated (or exist in its enamine tautomer form) and participate in condensation reactions with aldehydes and other electrophiles[6].

Key Synthetic Transformations and Field-Proven Protocols

The following protocols illustrate how the reactivity principles discussed above are applied in practice.

Protocol: Annulation with Chalcones to form Imidazo[1,2-a]pyrimidines

This reaction leverages the nucleophilicity of both the exocyclic amine and the N1 ring nitrogen to build a fused heterocyclic system, a common motif in medicinal chemistry.

Caption: Experimental workflow for the synthesis of imidazo[1,2-a]pyrimidines.

Methodology (based on[13]):

-

Setup: To a reaction vial, add this compound (1.0 eq), the desired trans-chalcone (1.1 eq), CuFe₂O₄ superparamagnetic nanoparticles (catalyst), and iodine (2.0 eq).

-

Solvent & Atmosphere: Add 1,4-dioxane as the solvent and flush the vial with oxygen (an O₂-filled balloon is sufficient).

-

Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Causality Note: The reaction is proposed to proceed via the formation of an α-iodo ketone intermediate from the chalcone. The aminopyrimidine then acts as a nucleophile. The copper ferrite catalyst is thought to increase the electrophilicity of the chalcone's double bond and facilitate oxidation steps[13]. Iodine is a crucial co-catalyst.

-

-

Workup: Cool the reaction to room temperature. Use a strong magnet to hold the superparamagnetic catalyst to the side of the vial and decant the solution. The catalyst can be washed, dried, and reused.

-

Purification: Evaporate the solvent from the decanted solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of the 2-amino group with an aryl halide, a foundational reaction for building kinase inhibitors and other complex molecules.

Methodology (General procedure adapted from literature on aminopyridines/pyrimidines[14]):

-

Inert Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 eq), the aryl halide (e.g., aryl bromide, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

-

Causality Note: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states. The bulky, electron-rich phosphine ligand is critical for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.

-

-

Base and Solvent: Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) and a dry, degassed solvent (e.g., Toluene or Dioxane).

-

Causality Note: The base is required to deprotonate the aminopyrimidine (or the intermediate complex) to generate the active nucleophile for the catalytic cycle. Cesium carbonate is often used for its high solubility and efficacy.

-

-

Reaction: Heat the mixture to 80-110°C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion: A Versatile Scaffold for Innovation

The reactivity of this compound is a study in contrasts. It features a highly nucleophilic exocyclic amino group prime for derivatization, alongside a π-deficient aromatic core that resists classical electrophilic substitution but can be functionalized through modern C-H activation or by introducing a leaving group. Its "active" methyl group offers a further, often overlooked, handle for condensation reactions. By understanding these distinct reactive sites and the principles governing their transformations, researchers can strategically and efficiently leverage this powerful building block to construct novel molecules for drug discovery and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]

- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 9. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]

- 13. Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Functionalization of 2-Aminopyrimidine Scaffolds

Introduction: Bridging Core Scaffolds with Molecular Diversity

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation has become indispensable in academic and industrial laboratories, particularly within drug discovery, where the rapid assembly of complex molecular architectures is paramount.

At the intersection of this powerful methodology and pharmaceutical science lies the pyrimidine scaffold. As a privileged heterocyclic motif, pyrimidine is a core component of nucleic acids and is found in a vast array of FDA-approved drugs, including therapeutics for cancer, viral infections, and cardiovascular diseases.[3] The 4,5-dimethylpyrimidin-2-amine core, in particular, represents a valuable building block for creating novel chemical entities.

However, the direct use of an amine in a Suzuki coupling is not its primary application. To leverage this scaffold, it must first be functionalized with a suitable leaving group, typically a halogen (Cl, Br, I) or a triflate, to serve as the electrophilic partner in the reaction. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a representative substrate, 2-amino-4-chloro-5,6-dimethylpyrimidine , with various arylboronic acids. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to empower researchers in synthesizing novel pyrimidine-based compounds for drug development and beyond.[4][5]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine electrophile. This is often the rate-determining step and results in a square planar Pd(II) complex.[1][6]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for Coupling 2-Aminopyrimidines

While robust, the Suzuki coupling of N-heterocycles like 2-aminopyrimidines presents unique challenges that require careful consideration.

-

Catalyst Inhibition: The Lewis-basic nitrogen atoms in the pyrimidine ring and the exocyclic amino group can coordinate to the palladium center. This coordination can lead to catalyst deactivation or the formation of off-cycle, unreactive complexes, thereby hindering the reaction.[8][9]

-

Ligand Selection: The choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands (e.g., triphenylphosphine, Buchwald-type ligands) are often employed. These ligands stabilize the Pd(0) state, promote the oxidative addition step, and can sterically disfavor the coordination of the substrate's nitrogen atoms to the palladium center.

-

Substrate Reactivity: In di- or tri-halopyrimidines, the reactivity of the C-X bonds is not uniform. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive toward oxidative addition than the C2 position due to electronic effects.[10] This inherent regioselectivity can be exploited for sequential functionalization. For our substrate, the C4-Cl bond is the target for coupling.

Experimental Protocol: Suzuki Coupling of 2-Amino-4-chloro-5,6-dimethylpyrimidine

This protocol describes a general procedure for the coupling of 2-amino-4-chloro-5,6-dimethylpyrimidine with a representative arylboronic acid.

Materials and Reagents:

-

2-Amino-4-chloro-5,6-dimethylpyrimidine (1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, reflux condenser)

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-chloro-5,6-dimethylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh the Pd(PPh₃)₄ catalyst and add it to the Schlenk flask. Safety Note: Palladium catalysts should be handled in a fume hood.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, v/v) via syringe. The final concentration of the pyrimidine substrate should be approximately 0.1-0.2 M.

-

Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.[11]

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and allow the reaction to stir vigorously under a positive pressure of inert gas for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate and water to the flask. Stir, then transfer the contents to a separatory funnel.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Reaction Optimization and Data

The conditions provided above are a robust starting point. However, for challenging substrates or to improve yield, optimization may be necessary. The following workflow and data table provide guidance.

Figure 2: A logical workflow for optimizing the Suzuki coupling reaction.

Table 1: Representative Conditions for Suzuki Coupling of Halogenated Pyrimidines

| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |

| Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [12] |

| Pd(PPh₃)₄ (0.5%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good-Excellent | [10] |

| Pd(OAc)₂ (2.5%) | PPh₃ | Na₂CO₃ | Glyme/H₂O | Reflux | 48 | Moderate | [13] |

| PdCl₂(dppf) | dppf | Na₂CO₃ | ACN/H₂O | 78 | - | Good | [14] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Catalyst poisoning by substrate.4. Base is not strong or soluble enough. | 1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of solvents and reaction mixture.3. Switch to a more robust ligand (e.g., a Buchwald ligand like SPhos or XPhos).4. Screen alternative bases like K₃PO₄ or Cs₂CO₃. |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to high temperature, presence of oxygen, or inappropriate ligand. | 1. Lower the reaction temperature.2. Ensure the reaction is strictly under an inert atmosphere.3. Increase ligand-to-palladium ratio (L:Pd) to better stabilize the catalyst. |

| Significant Side Products | 1. Protodeboronation: Boronic acid decomposes before coupling.2. Homocoupling: Boronic acid couples with itself. | 1. Use the boronic acid pinacol ester instead of the acid, which is more stable.[2] Ensure the base is completely anhydrous if using anhydrous conditions.2. This is often caused by oxygen. Ensure rigorous degassing. |

| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (byproduct of Pd(PPh₃)₄). | 1. Use a different catalyst system that does not generate this byproduct (e.g., a pre-formed palladacycle).2. Modify the workup by washing the organic layer with a dilute acid (e.g., 1M HCl) if the product is stable, which can help remove some phosphorus byproducts. |

Conclusion

The Suzuki-Miyaura coupling is a formidable tool for the C-4 arylation of 2-amino-4-chloro-5,6-dimethylpyrimidine and related scaffolds. By understanding the underlying mechanism and paying careful attention to key experimental parameters—particularly the exclusion of oxygen and the selection of an appropriate catalyst system—researchers can efficiently generate libraries of novel substituted aminopyrimidines. The protocols and insights provided in this guide serve as a validated starting point for unlocking the synthetic potential of this important heterocyclic core, paving the way for new discoveries in medicinal chemistry and materials science.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Application Note: Leveraging the 4,5-Dimethylpyrimidin-2-amine Scaffold for the Development of Potent and Selective FGFR4 Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The fibroblast growth factor 19 (FGF19)-fibroblast growth factor receptor 4 (FGFR4) signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making it a high-priority therapeutic target.[1][2] Selective inhibition of FGFR4 over other FGFR isoforms is critical to avoid off-target toxicities. This guide provides a detailed overview and experimental protocols for utilizing the 4,5-dimethylpyrimidin-2-amine core as a privileged scaffold for designing and evaluating selective FGFR4 inhibitors. We will explore the underlying biological rationale, synthetic strategies, and a cascade of biochemical and cellular assays essential for advancing a lead compound.

The Scientific Rationale: Targeting the FGF19-FGFR4 Axis in HCC

Hepatocellular carcinoma remains a major cause of cancer-related death globally, with limited therapeutic options for advanced disease.[2][3] A distinct molecular subtype of HCC is characterized by the amplification and overexpression of the FGF19 gene.[4] FGF19 is the primary ligand for FGFR4, a receptor tyrosine kinase predominantly expressed on hepatocytes.[5]

The binding of FGF19 to FGFR4, in complex with its co-receptor β-Klotho, triggers receptor dimerization and autophosphorylation.[5] This activation initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote uncontrolled cell proliferation, survival, and tumor progression.[2][4] The clear dependency of these tumors on this signaling pathway provides a strong rationale for targeted therapeutic intervention.[1] Preclinical studies have validated this approach, demonstrating that inhibiting FGFR4 can halt tumor growth in relevant HCC models.[6][7]

The this compound Scaffold: A Key to Selectivity

A significant challenge in targeting FGFRs is achieving selectivity among the four highly conserved family members (FGFR1-4). Inhibition of FGFR1-3 is associated with toxicities such as hyperphosphatemia and soft-tissue mineralization.[5] The key to designing FGFR4-selective inhibitors lies in exploiting a unique structural feature: a cysteine residue (Cys552) located in the ATP-binding pocket, a position occupied by a tyrosine in FGFR1, 2, and 3.[5][8]

This unique cysteine allows for a covalent, irreversible binding strategy. The this compound scaffold serves as an excellent foundation for building such inhibitors.

-

Rationale for the Scaffold: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in kinase inhibitor design. It forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule in the ATP-binding site.

-

Achieving Selectivity: The dimethyl substitution on the pyrimidine ring can be crucial. These methyl groups can create steric hindrance when the inhibitor attempts to bind to the active sites of FGFR1-3, while fitting optimally within the FGFR4 pocket. This steric clash prevents the formation of a covalent bond with the non-target isoforms, thus conferring selectivity.[9][10]

-

Covalent Warhead: The scaffold is typically derivatized with an electrophilic "warhead," most commonly an acrylamide moiety. When the scaffold correctly orients this warhead within the FGFR4 active site, it forms a permanent covalent bond with the thiol group of Cys552, leading to potent and durable inhibition.[9]

Application Protocols: From Synthesis to In Vivo Evaluation

This section provides a series of streamlined protocols for the synthesis, characterization, and evaluation of a candidate inhibitor based on the this compound scaffold.

Protocol 1: Synthesis of a Representative FGFR4 Inhibitor

This protocol describes a generalized synthesis for a compound analogous to those reported in the literature, such as compound 6O from a known study.[9][11] The goal is to couple the 2-amino-4,6-dimethylpyrimidin-5-ol core with a substituted aniline bearing an acrylamide warhead.

Rationale: This multi-step synthesis builds the final molecule by first preparing the key intermediates—the pyrimidine core and the aniline side chain—and then coupling them. Each step is designed for high yield and purity, which is critical for accurate biological evaluation.

Step-by-Step Methodology:

-

Synthesis of the Aniline Intermediate:

-

Start with a commercially available substituted fluoro-nitroaniline.

-

Protect the aniline nitrogen (e.g., as a Boc-carbamate).

-

Perform a nucleophilic aromatic substitution to introduce a linker for the acrylamide group.

-

Reduce the nitro group to an amine (e.g., using iron powder in acetic acid or catalytic hydrogenation).

-

Couple the resulting diamine with acryloyl chloride under basic conditions (e.g., DIPEA) at low temperature (-78 °C) to form the acrylamide "warhead."[5]

-

Deprotect the aniline to yield the final aniline intermediate.

-

-

Synthesis of the Pyrimidine Core:

-

Synthesize 2-amino-4,6-dimethylpyrimidin-5-ol from commercially available starting materials, following established literature procedures.

-

-

Final Coupling Reaction:

Protocol 2: In Vitro Biochemical Kinase Assay

Rationale: The first step in biological evaluation is to determine the direct inhibitory effect of the compound on the enzymatic activity of the target kinase. This assay quantifies the concentration of inhibitor required to reduce kinase activity by 50% (IC₅₀).

Step-by-Step Methodology:

-

Reagents: Recombinant human FGFR4 kinase domain, ATP, appropriate kinase buffer, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Assay Plate Preparation: Serially dilute the test compound in DMSO and add to a 384-well assay plate.

-

Kinase Reaction: Add the FGFR4 enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common, reliable method.

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The dose-response curve should be sigmoidal with a clear upper and lower plateau. The R² value of the curve fit should be >0.95.

-

Protocol 3: Cellular Target Engagement and Potency Assay

Rationale: A potent biochemical inhibitor must also be effective in a cellular context, where it needs to cross the cell membrane and inhibit the target in a complex biological environment. This protocol uses an HCC cell line with a known dependency on FGFR4 signaling.

Step-by-Step Methodology:

-

Cell Line Selection: Use an HCC cell line with FGF19 amplification and FGFR4 overexpression, such as Hep3B, or a cell line engineered to overexpress FGFR4.[10][11]

-

Western Blot for Target Engagement:

-

Culture Hep3B cells and starve them overnight to reduce basal signaling.

-

Treat cells with a serial dilution of the test compound for 2-4 hours.

-

Stimulate the cells with recombinant FGF19 (e.g., 100 ng/mL) for 15 minutes to activate the pathway.

-

Lyse the cells and perform SDS-PAGE and Western blotting.

-

Probe with antibodies against phospho-FGFR4 (pFGFR4), total FGFR4, phospho-FRS2α (a direct substrate), and a loading control (e.g., GAPDH).

-

Expected Outcome: A dose-dependent decrease in the pFGFR4 and p-FRS2α signal indicates successful target inhibition.[14][15]

-

-

Cell Viability Assay for Cellular Potency (EC₅₀):

-

Seed Hep3B cells in 96-well plates and allow them to adhere.

-

Treat with a serial dilution of the test compound for 72 hours.

-

Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures intracellular ATP levels.

-

Calculate the EC₅₀ value by fitting the data to a dose-response curve as described in Protocol 2.

-

Protocol 4: Kinase Selectivity Profiling

Rationale: To ensure the inhibitor is truly selective for FGFR4 and to predict potential off-target toxicities, it is crucial to test its activity against other related kinases, especially FGFR1, 2, and 3.

Step-by-Step Methodology:

-

FGFR Family Selectivity: Perform the biochemical kinase assay (Protocol 2) in parallel using recombinant FGFR1, FGFR2, and FGFR3 enzymes. A highly selective compound should have an IC₅₀ for FGFR4 that is at least 100-fold lower than its IC₅₀ for FGFR1-3.[5]

-

Broad Kinome Screen: Submit the compound to a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology KINOMEscan™) for screening against a large panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

-

Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. Any kinase inhibited by >50% should be flagged for further investigation with a full IC₅₀ determination. A highly selective compound will show potent inhibition of FGFR4 and minimal activity against other kinases.[16][17]

Data Interpretation and Structure-Activity Relationships (SAR)

The systematic modification of the scaffold and analysis of the resulting biological activity is key to optimizing a lead compound.

Example SAR Table:

| Compound | R¹ Group (at pyrimidine) | R² Group (at aniline) | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Selectivity (FGFR1/FGFR4) | Hep3B EC₅₀ (nM) |

| A | -H | 3,5-dimethoxy | 50 | 150 | 3x | 450 |

| B | -CH₃ | 3,5-dimethoxy | 15 | >5,000 | >333x | 120 |

| C | -CH₃ | 2,6-difluoro-3,5-dimethoxy | 2.6 | >5,000 | >1900x | 38 |

| D | -CH₃ | 3-chloro-5-fluoro | 5 | >5,000 | >1000x | 65 |